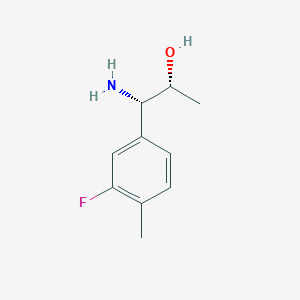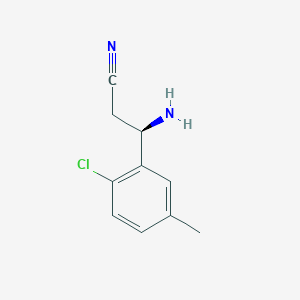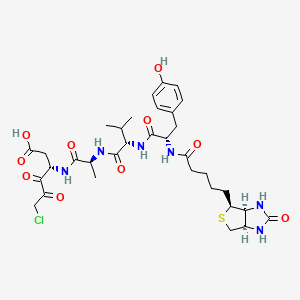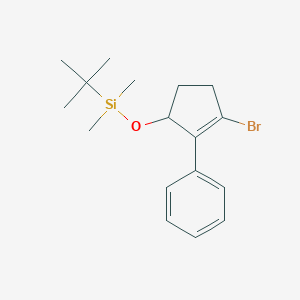
(R)-1-(2,6-Dichlorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,6-Dichlorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichlorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In industrial settings, the production of ®-1-(2,6-Dichlorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(2,6-Dichlorophenyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-1-(2,6-Dichlorophenyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, ®-1-(2,6-Dichlorophenyl)propan-1-amine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-1-(2,6-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,6-Dichlorophenyl)propan-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-(2,6-Dichlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(2,6-Dichlorophenyl)butan-1-amine: A compound with a longer carbon chain, exhibiting different reactivity and properties.
Uniqueness
®-1-(2,6-Dichlorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H11Cl2N |
|---|---|
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
(1R)-1-(2,6-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |
Clave InChI |
UDUDBWXCNNICCQ-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@H](C1=C(C=CC=C1Cl)Cl)N |
SMILES canónico |
CCC(C1=C(C=CC=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)

![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)



![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)


![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)

![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)

